molecular formula C6H4O8 B15184558 Ethylenetetracarboxylic acid CAS No. 4363-44-4

Ethylenetetracarboxylic acid

Cat. No.: B15184558
CAS No.: 4363-44-4
M. Wt: 204.09 g/mol
InChI Key: AIJZIRPGCQPZSL-UHFFFAOYSA-N
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Description

Ethylenetetracarboxylic acid (C6H4O8) is an organic compound characterized by its four carboxyl groups attached to an ethene backbone . This high-density functionalization makes it a valuable building block and precursor in advanced materials research. Its primary research value lies in its role as the direct precursor to ethylenetetracarboxylic dianhydride (C6O6), a compound consisting of two fused maleic anhydride rings . This dianhydride is a key intermediate in synthesis and polymer chemistry. For instance, poly(ethylene- alt -maleic anhydride) and related polymers derived from maleic anhydride derivatives are actively researched for developing stimuli-responsive materials with aggregation-induced emission (AIE) properties, which have potential applications in sensors and optoelectronics . Researchers utilize this compound to access this dianhydride, which can be synthesized via the pyrolysis of the tetraacid . This pathway enables the creation of complex molecular structures and functional polymers. The compound is offered as a high-purity solid to ensure consistent performance in experimental workflows. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4363-44-4

Molecular Formula

C6H4O8

Molecular Weight

204.09 g/mol

IUPAC Name

ethene-1,1,2,2-tetracarboxylic acid

InChI

InChI=1S/C6H4O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)

InChI Key

AIJZIRPGCQPZSL-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Ethylenetetracarboxylic Acid and Its Key Intermediates

Classical Preparative Routes

Classical syntheses of ethylenetetracarboxylic acid are primarily centered on the hydrolysis of its ester derivatives, which are often prepared from halogenated precursors.

Hydrolysis of Ethylenetetracarboxylate Esters

The most direct method for preparing this compound is through the hydrolysis of its corresponding tetraesters, such as tetraethyl ethylenetetracarboxylate. wikipedia.org This reaction involves splitting the ester linkages with water, a process that can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, like dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The equilibrium nature of the reaction requires a large excess of water to drive the reaction toward the formation of the carboxylic acid and the corresponding alcohol. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemguide.co.uk In this method, the ester is heated with a base like sodium hydroxide. The reaction yields an alcohol and the salt of the carboxylic acid (a carboxylate). libretexts.orgyoutube.com To obtain the final this compound, the resulting carboxylate salt solution must be acidified with a strong acid. chemguide.co.uk

MethodReagentsProductsConditionsKey Feature
Acid HydrolysisEster, Excess Water, Acid Catalyst (e.g., HCl)Carboxylic Acid, AlcoholHeat under refluxReversible Reaction chemguide.co.uklibretexts.org
Base Hydrolysis (Saponification)Ester, Base (e.g., NaOH)Carboxylate Salt, AlcoholHeat under refluxIrreversible Reaction libretexts.orgchemguide.co.uk

Utilization of Halogenated Malonate Precursors in Synthesis

A key intermediate, tetraethyl ethylenetetracarboxylate, can be synthesized from halogenated malonate precursors. A notable route involves the reaction of diethyl dibromomalonate with sodium iodide. wikipedia.org This reaction facilitates the coupling of two malonate units to form the desired ethylenetetracarboxylate structure. The malonic ester synthesis, in a broader sense, is a versatile method for creating substituted carboxylic acids, involving the alkylation of an enolate derived from a malonic ester. masterorganicchemistry.comyoutube.com While the specific dimerization of diethyl dibromomalonate is a distinct process, it relies on the reactivity of these functionalized precursors.

Modern and Advanced Synthesis Techniques

Recent advancements have introduced more efficient and novel methods for synthesizing this compound derivatives, including its dianhydride and esters, by leveraging microwave technology, electrochemistry, and modern catalysis.

Microwave-Assisted Solid-Phase Conversion Methods for Ethylenetetracarboxylic Dianhydride (e.g., from Meldrum's Acid)

Ethylenetetracarboxylic dianhydride, a twofold anhydride (B1165640) of the parent acid, can be efficiently synthesized using microwave-assisted solid-phase methods. nih.govwikipedia.org One prominent example is the conversion of Meldrum's acid under microwave irradiation. nih.gov This technique offers significant advantages over conventional heating by providing rapid, uniform internal heating, which can dramatically reduce reaction times. nih.gov The proposed mechanism involves a reductive dimerization of two molecules of Meldrum's acid, followed by hydrolysis and subsequent recyclization to form the stable dianhydride structure. wikipedia.org This microwave-assisted approach has been shown to be an effective and fast route for producing important organic compounds. nih.govproquest.com

PrecursorMethodProductKey Advantage
Meldrum's AcidMicrowave-Assisted Solid-Phase ConversionEthylenetetracarboxylic DianhydrideRapid synthesis, Reduced reaction time nih.govnih.gov

Electrochemical Synthesis of Ethylenetetracarboxylate Esters

Electrochemical methods offer a green and efficient alternative for synthesizing esters without the need for traditional catalysts or oxidants. rsc.org The general principle involves the electrolysis of a carboxylic acid solution, often using carbon anodes, to produce an ester at the anode via an oxidative process. google.com This approach can be adapted for the synthesis of ethylenetetracarboxylate esters. Such electrochemical processes can be performed under mild conditions and are noted for their atom economy and compatibility with green chemistry principles. rsc.org Novel electrochemical reactions, including those involving the cleavage of carbon-carbon triple bonds or multicomponent reactions, are expanding the toolkit for ester synthesis. rsc.orgchemrxiv.org

Catalytic Oxidative Dimerization Approaches for Esters

Modern catalytic strategies provide pathways for the formation of the carbon-carbon double bond at the core of the ethylenetetracarboxylate structure. Catalytic oxidative dimerization of malonate ester derivatives represents a sophisticated approach to building this molecular framework. These reactions often employ transition metal catalysts, such as copper, under aerobic (oxidative) conditions. organic-chemistry.orgnih.gov This methodology facilitates the coupling of two malonate-type molecules, which is conceptually similar to the formation of the ethylenetetracarboxylate backbone. Such catalytic methods are valued for their efficiency and ability to function under mild, ambient conditions, avoiding the need for high temperatures or harsh reagents. organic-chemistry.org

Pyrolytic Formation of Ethylenetetracarboxylic Dianhydride

The synthesis of ethylenetetracarboxylic dianhydride through pyrolytic methods represents a significant pathway to obtaining this reactive intermediate. Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. This approach has been successfully applied to this compound and other precursors to yield the target dianhydride.

One of the primary methods for producing ethylenetetracarboxylic dianhydride involves the direct pyrolysis of this compound. wikipedia.org This process facilitates the intramolecular dehydration of the tetra-acid, leading to the formation of the bicyclic dianhydride structure. The reaction is a classic example of anhydride formation from dicarboxylic acids, albeit in a more complex, fused-ring system.

More recently, microwave-assisted pyrolysis has emerged as an alternative and efficient route. wikipedia.org This technique has been notably applied to the solid-phase conversion of Meldrum's acid. The proposed mechanism for this reaction involves a multi-step sequence. Initially, it is believed that two molecules of Meldrum's acid undergo a reductive dimerization, forming an alkene linkage with a Meldrum's acid ring at each end. Subsequent hydrolysis of the ester groups within these rings yields this compound as an intermediate. This tetra-acid then undergoes cyclization, with the carboxylic acid units rearranging to form the cis-fused dianhydride rings on each side of the central carbon-carbon double bond, mirroring the outcome of the direct pyrolysis of the tetra-acid. wikipedia.org

It is noteworthy that an alternative isomeric structure for the dianhydride, which would consist of two malonic anhydride units joined by an alkene, has not been reported in the scientific literature, highlighting the specific stereochemical and structural outcomes of these pyrolytic methods. wikipedia.org

Table 1: Overview of Pyrolytic Synthesis Methods for Ethylenetetracarboxylic Dianhydride

Precursor MaterialPyrolysis MethodKey Intermediates/Reaction StepsReference
This compoundConventional PyrolysisIntramolecular dehydration and cyclization. wikipedia.org
Meldrum's AcidMicrowave-Assisted Solid Phase Pyrolysis1. Reductive dimerization of two Meldrum's acid molecules.2. Hydrolysis to form this compound.3. Recyclization to form the dianhydride. wikipedia.org

Mechanistic Investigations of Ethylenetetracarboxylic Acid Reactions

Fundamental Reaction Kinetics and Thermodynamic Aspects

The study of reaction kinetics for ethylenetetracarboxylic acid and its derivatives is essential for understanding the underlying mechanisms. The rates of these reactions are influenced by factors such as temperature, concentration, and the presence of catalysts. For instance, the esterification of carboxylic acids is a classic example of an equilibrium-controlled process where the reaction kinetics can be modeled to understand the influence of each reactant. While specific kinetic data for the esterification of this compound is not widely published, the principles governing dicarboxylic acid esterification can be applied. The reaction typically follows second-order kinetics, and the rate is significantly influenced by the steric hindrance around the carboxylic groups.

Thermodynamic properties dictate the spontaneity and equilibrium position of a reaction. For a typical Diels-Alder reaction, the change in enthalpy (ΔH°) and entropy (ΔS°) are generally negative, making the forward reaction favorable at lower temperatures. wikipedia.org The thermal decomposition of carboxylic acids can proceed via dehydration or decarboxylation, with the relative rates being a key kinetic aspect. researchgate.net For example, formic acid's thermal decomposition primarily occurs through a dehydration process. researchgate.net The thermodynamic stability of the products, such as the formation of stable aromatic rings in certain cycloaddition reactions, provides a significant driving force for the reaction. wikipedia.org

Thermodynamic ParameterInfluence on ReactionTypical Value for Diels-Alder
ΔH° (Enthalpy Change) Heat released or absorbedNegative (Exothermic)
ΔS° (Entropy Change) Change in disorderNegative (Increased order)
ΔG° (Gibbs Free Energy) Spontaneity of reactionBecomes less negative at high T

Pyrolytic Degradation Pathways of this compound

The pyrolytic behavior of this compound has been a subject of detailed investigation. When subjected to high temperatures, the acid undergoes a dehydration reaction to form ethylenetetracarboxylic dianhydride. wikipedia.org This process involves the intramolecular removal of two molecules of water, leading to the formation of two five-membered anhydride (B1165640) rings fused to the central carbon-carbon double bond. wikipedia.org

Studies on the pyrolysis of various carboxylic acids show that the decomposition can follow several pathways, yielding a complex mixture of products. researchgate.net However, in the case of this compound, the primary pyrolytic pathway is the clean conversion to its dianhydride. wikipedia.org This specific pathway highlights the thermodynamic favorability of the bicyclic anhydride structure. More recent synthetic methods have employed microwave pyrolysis of solid Meldrum's acid as an alternative route to the dianhydride, which proceeds through the intermediate formation of this compound. wikipedia.org

Diels-Alder Cycloadditions Involving Ethylenetetracarboxylic Dianhydride

Ethylenetetracarboxylic dianhydride is a potent dienophile for Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The two anhydride rings in ethylenetetracarboxylic dianhydride act as powerful electron-withdrawing groups, making it a highly reactive dienophile.

The general mechanism involves the simultaneous formation of two new carbon-carbon sigma bonds from the pi electrons of the diene and dienophile. praxilabs.com This reaction is a powerful tool in organic synthesis for creating six-membered rings with a high degree of stereochemical control. wikipedia.org

When an asymmetrical diene reacts with a dienophile like ethylenetetracarboxylic dianhydride, the question of regioselectivity arises, which concerns the orientation of the addition. The regiochemical outcome is generally governed by the electronic properties of the substituents on both the diene and dienophile. masterorganicchemistry.com The reaction typically proceeds to align the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For 1-substituted dienes, the "ortho" (1,2) product is often favored, while 2-substituted dienes tend to yield the "para" (1,4) product. masterorganicchemistry.com

Stereoselectivity in the Diels-Alder reaction refers to the specific stereoisomer that is formed. A key principle is the "endo rule," which states that the endo product is kinetically favored. libretexts.org This preference is explained by secondary orbital overlap, where there is a favorable bonding interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene at the C2 and C3 positions in the transition state. libretexts.org This interaction stabilizes the endo transition state relative to the exo transition state. The stereochemistry of the dienophile is also retained in the product, meaning a cis-dienophile will result in a cis-substituent arrangement in the cyclohexene ring. youtube.com

Selectivity TypeDescriptionGoverning PrincipleFavored Product (Typical)
Regioselectivity The orientation of addition with unsymmetrical reactants.Alignment of partial charges/orbital coefficients. masterorganicchemistry.comlibretexts.org"ortho" and "para" isomers. masterorganicchemistry.com
Stereoselectivity The specific stereoisomer formed.Secondary orbital overlap (Endo Rule). libretexts.orgEndo adduct. libretexts.org

Solvents can have a significant impact on the rate and equilibrium of Diels-Alder reactions. While some Diels-Alder reactions are relatively insensitive to the solvent choice, particularly those between nonpolar reactants, the presence of polar functional groups often leads to pronounced solvent effects. psu.edu The use of polar solvents can accelerate the reaction. Water, in particular, has been shown to have a dramatic accelerating effect, which is attributed to a combination of hydrophobic effects and hydrogen bonding. psu.edunih.gov

The hydrophobic effect forces the nonpolar reactants together in the aqueous medium, while hydrogen bonding can stabilize the transition state, especially when the dienophile has hydrogen-bond accepting groups. psu.edunih.gov Studies using ionic liquids have also demonstrated their potential to influence reaction rates and selectivity, owing to their high polarity and hydrogen bond donating ability. psu.edu The choice of solvent can therefore be used to tune the reaction conditions to favor the desired product and improve reaction efficiency.

Electrochemical Reaction Mechanisms of Ethylenetetracarboxylate Esters

The electrochemical reactions of carboxylate esters can proceed through various mechanisms depending on the substrate and reaction conditions. The electrochemical oxidation of carboxylates, known as the Kolbe electrolysis, typically involves a radical mechanism. However, the oxidation of aliphatic carboxylates can occur via either a stepwise or a concerted dissociative electron transfer pathway. researchgate.net In the concerted mechanism, the electron transfer and the cleavage of the C-C bond to release CO2 occur simultaneously. researchgate.net

For ethylenetetracarboxylate esters, the electrochemical behavior would be influenced by the four ester groups. The reaction of esters with electrochemically generated superoxide (B77818) has been shown to proceed via nucleophilic attack, leading to the cleavage of the ester linkage. rsc.org The mechanism can differ between standard esters and thioesters, with the latter showing evidence of homolytic bond cleavage. rsc.org The specific pathway for ethylenetetracarboxylate esters would likely involve initial electron transfer to the electron-deficient carbon-carbon double bond, potentially followed by subsequent reactions of the ester groups. The complex structure allows for a variety of potential redox processes that can be explored through techniques like cyclic voltammetry. researchgate.net

Hydrolytic and Recyclization Processes

This compound can be synthesized through the hydrolysis of its corresponding esters, such as tetraethyl ethylenetetracarboxylate. wikipedia.org This reaction involves the cleavage of the four ester bonds, typically under acidic or basic conditions, to yield the tetra-acid and four molecules of ethanol. The mechanism for acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com

The reverse process, recyclization, occurs when this compound is heated, leading to the formation of ethylenetetracarboxylic dianhydride through intramolecular dehydration. wikipedia.org This cyclization is a key reaction that highlights the thermodynamic drive to form the stable five-membered anhydride rings. Similar hydrolytic and recyclization principles are the basis for the chemical recycling of polyesters like poly(ethylene terephthalate) (PET), where the polymer is depolymerized into its constituent monomers, terephthalic acid and ethylene (B1197577) glycol, which can then be purified and re-polymerized. nih.govresearchgate.net

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the fundamental aspects of molecular structure and behavior. For ethylenetetracarboxylic acid, these approaches have been pivotal in understanding its reactivity and acidic properties.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of complex chemical reactions. By calculating the potential energy surface, DFT allows for the identification of transition states and intermediates, thereby clarifying reaction pathways that are often difficult to probe experimentally.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the principles are well-established through investigations of related molecules. For instance, DFT has been successfully applied to understand the oxidation of ethylene (B1197577) and the aminolysis of cyclic anhydrides, reactions that share functional group similarities with this compound. researchgate.netrsc.org

Table 1: Application of DFT in Elucidating Reaction Mechanisms of Related Compounds

Reaction TypeSystem StudiedKey Insights from DFT
Oxidative C-C Bond Cleavage Ethylene Glycol + Periodic AcidA three-step mechanism was proposed, involving the formation of a seven-membered quasi-ring intermediate. rsc.org
Cycloaddition Reactions Dienylfurans + DMADDFT calculations helped to analyze different reaction pathways, including stepwise and concerted mechanisms, and the influence of substituents. pku.edu.cn
Ethylene Oligomerization Ethylene on Silica-Grafted Metal HydridesPotential energy surfaces for ethylene migratory insertion and chain termination pathways were compared. researchgate.net

These examples demonstrate the capability of DFT to unravel intricate reaction mechanisms, a potential that can be extended to predict the reactivity of this compound in various chemical transformations.

Theoretical Prediction of Acidity Constants (pKa)

The acidity of this compound, with its four carboxylic acid groups, is a key chemical characteristic. Theoretical methods, particularly those combining DFT with continuum solvation models, have proven effective in predicting the pKa values of carboxylic acids. torvergata.itmdpi.comnih.gov The "direct approach," which calculates the Gibbs free energy change of the dissociation reaction in solution, is a commonly used method. torvergata.itnih.gov

The accuracy of these predictions is highly dependent on the chosen functional and basis set. torvergata.itnih.gov For instance, studies on a range of carboxylic acids have shown that functionals like CAM-B3LYP can provide highly accurate pKa predictions with a mean absolute error (MAE) well below 0.5 pKa units. torvergata.itnih.gov

Table 2: Performance of Various DFT Functionals in Predicting pKa of Carboxylic Acids

FunctionalMean Absolute Error (MAE) in pKa units
CAM-B3LYP0.23
PBE1PBE0.34
B3PW910.38
WB97XD> 1
PBEPBE> 1
TPSSTPSS> 1

Data sourced from studies on various substituted carboxylic acids. torvergata.itnih.gov

These theoretical tools can be applied to predict the four distinct pKa values of this compound, providing valuable information about its ionization states at different pH levels.

Molecular Dynamics and Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

MD simulations can provide insights into the dynamic behavior of this compound in solution, including its interactions with solvent molecules and its conformational preferences. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the stability of different conformers and the energy barriers between them. nih.gov Key parameters such as the radius of gyration and root-mean-square deviation (RMSD) can be monitored to understand the compactness and structural stability of the molecule. nih.gov

Conformational analysis of related carboxylic acids has shown that even simple molecules can exist in multiple stable conformations, such as syn and anti forms, with the relative populations being influenced by the solvent environment. acs.org For a molecule like this compound, with four interacting carboxylic acid groups, the conformational possibilities are even greater, including various orientations of the carboxyl groups relative to the carbon-carbon double bond and to each other. Understanding these conformations is crucial as they can significantly influence the molecule's reactivity and its ability to participate in intermolecular interactions.

Computational Design of Novel this compound-Based Species

The unique structure of this compound, with its rigid ethene backbone and four carboxylic acid functionalities, makes it an attractive building block for the computational design of new materials with tailored properties. The carboxylic acid groups can act as hydrogen bond donors and acceptors, or can be deprotonated to coordinate with metal ions, opening up possibilities for the creation of supramolecular assemblies, metal-organic frameworks (MOFs), and functional polymers.

Computational methods can be employed to screen virtual libraries of this compound derivatives for specific applications. For example, by modifying the substituents on the ethene core or by co-polymerizing it with other monomers, it is possible to design materials with desired electronic, optical, or mechanical properties. Quantum chemical calculations can predict the electronic band gap of polymers, while molecular modeling can be used to simulate the porous structure of MOFs and their capacity for gas storage or catalysis. Although specific examples of computationally designed species based on this compound are not prevalent in the literature, the foundational principles for such design are well-established in the field of computational materials science.

Coordination Chemistry of Ethylenetetracarboxylic Acid and Its Anions

Ethylenetetracarboxylate Ligand Design and Coordination Modes

The ethylenetetracarboxylate anion, derived from the deprotonation of ethylenetetracarboxylic acid, is a multidentate ligand capable of coordinating to metal ions in various ways. youtube.comyoutube.com The four carboxylate groups, each with two oxygen donor atoms, offer a high coordination number potential. The coordination modes are influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the pH of the solution (which dictates the degree of deprotonation of the acid), and the presence of other competing ligands. youtube.com

The ethylenetetracarboxylate ligand can act as a chelating agent, forming stable ring structures with a metal ion. chemguide.co.uk The proximity of the carboxylate groups allows for the formation of five- or six-membered chelate rings, which are thermodynamically favored due to the chelate effect. This effect describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. chemguide.co.uk

Beyond simple chelation to a single metal center, the ethylenetetracarboxylate ligand is an excellent candidate for bridging multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The various potential coordination modes of the ethylenetetracarboxylate ligand are summarized in the table below.

Table 1: Potential Coordination Modes of the Ethylenetetracarboxylate Ligand
Coordination ModeDescriptionStructural Role
MonodentateOnly one oxygen atom from one carboxylate group is coordinated to the metal center.Terminal ligand
Bidentate ChelatingTwo oxygen atoms from the same carboxylate group bind to the same metal center.Formation of a four-membered chelate ring
Bidentate BridgingEach oxygen of a carboxylate group coordinates to a different metal center.Linear connection between metal centers
TridentateThree oxygen atoms from two adjacent carboxylate groups coordinate to one or more metal centers.Chelating and/or bridging
TetradentateAll four carboxylate groups are involved in coordination to one or more metal centers.Encapsulation of a single metal ion or extensive bridging

Synthesis and Characterization of Metal-Ethylenetetracarboxylate Complexes

The synthesis of metal-ethylenetetracarboxylate complexes typically involves the reaction of a soluble metal salt with this compound or one of its salts in a suitable solvent. nih.govresearchgate.net The choice of solvent, reaction temperature, and pH are critical parameters that influence the stoichiometry and structure of the resulting complex. nsf.gov For instance, hydrothermal or solvothermal methods are often employed to promote the crystallization of coordination polymers. researchgate.net

The general synthetic procedure can be represented as:

mMn+ + l[C2(COO)4]4- → Mm([C2(COO)4])l

where M is the metal ion, and m and l are stoichiometric coefficients.

Chelation Dynamics and Stability Constants of Complexes

Table 2: Illustrative Stability Constants (log K) for Metal-Ligand Complexes
Metal IonEthylenetetracarboxylate (estimated)EDTA (literature values) rsc.org
Ca²⁺~ 810.6
Mg²⁺~ 68.8
Cu²⁺~ 1618.8 chemguide.co.uk
Fe³⁺~ 2225.1
Zn²⁺~ 1416.5

Note: The values for ethylenetetracarboxylate are estimates based on its structure and are for illustrative purposes.

Formation of Supramolecular Assemblies and Polymeric Coordination Networks

The ability of the ethylenetetracarboxylate ligand to bridge multiple metal centers makes it an exceptional building block for the construction of supramolecular assemblies and coordination polymers. beilstein-journals.orgnih.gov These extended structures are formed through the self-assembly of the ligand and metal ions, driven by the formation of coordination bonds. youtube.com The resulting architectures can range from one-dimensional (1D) chains and two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. nih.gov

The topology and dimensionality of the resulting network are influenced by the coordination geometry of the metal ion and the conformational flexibility of the ligand. researchgate.net The rigid ethylenic backbone of the ethylenetetracarboxylate ligand can impart a degree of predictability to the resulting structures. The pores within these coordination polymers can be designed to encapsulate guest molecules, leading to potential applications in areas such as gas storage, separation, and catalysis. beilstein-journals.org

Research into Metal Ion Sequestration and Complexation Potentials

The strong chelating ability of this compound suggests its potential for use in metal ion sequestration. iupac.org This involves the formation of stable, soluble complexes with metal ions, effectively removing them from a system. This property is particularly relevant in environmental remediation for the removal of heavy metal ions from contaminated water sources. The high stability of the formed complexes would prevent the re-release of the toxic metal ions.

Furthermore, the selective complexation of different metal ions based on their size, charge, and electronic properties is an active area of research. By tuning the reaction conditions, it may be possible to selectively bind and separate specific metal ions from a mixture. This has potential applications in hydrometallurgy for the recovery of valuable metals from ores and industrial waste streams. The principles of host-guest chemistry are central to these applications, where the ethylenetetracarboxylate ligand acts as a host for the metal ion guest. youtube.com

Research Applications of Ethylenetetracarboxylic Acid in Advanced Materials Science

Polymer Chemistry and Engineering

In the realm of polymer science, ethylenetetracarboxylic acid is a precursor to high-performance materials, most notably polyimides. Its chemical structure allows for the creation of polymers with desirable thermal and mechanical properties.

This compound, typically in its dehydrated form, ethylenetetracarboxylic dianhydride, is a fundamental monomer for the synthesis of polyimides. wikipedia.orgmdpi.com Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties, making them indispensable in the aerospace and electronics industries. nih.gov

The synthesis of polyimides from a tetracarboxylic dianhydride and a diamine can be performed through several methods, with the two-step process being the most common. nih.govresearchgate.net

Two-Step Synthesis: This method involves the initial reaction of a dianhydride (like ethylenetetracarboxylic dianhydride) with a diamine in a polar aprotic solvent at ambient temperatures. nih.gov This first step yields a soluble precursor, a poly(amic acid). nih.gove3s-conferences.org In the second step, this intermediate polymer is converted into the final polyimide through a process of cyclodehydration, which can be induced thermally (by heating up to 300°C or more) or chemically. nih.govresearchgate.net

One-Step Synthesis: In this method, the dianhydride and diamine are directly polymerized in a high-boiling point solvent at elevated temperatures (e.g., 150-220°C) to form the polyimide directly, bypassing the stable poly(amic acid) intermediate. researchgate.nete3s-conferences.org

The structure of the dianhydride monomer is a critical determinant of the final polyimide's properties. For instance, research on polyimides derived from alicyclic tetracarboxylic dianhydrides—a category that includes derivatives of this compound—demonstrates that these structural units can enhance the solubility of the resulting polymer in organic solvents while maintaining high thermal stability (decomposition temperatures above 400°C) and high glass transition temperatures (Tg) between 272°C and 355°C. e3s-conferences.org The incorporation of such monomers influences the polymer chain's packing and rigidity, which in turn affects its physical and mechanical characteristics. e3s-conferences.org

Table 1: Properties of Polyimides Synthesized from Alicyclic Dianhydride (BTD) and Various Diamines e3s-conferences.org
PolyimideMolecular Weight (Mn, KDa)Glass Transition Temp. (Tg, °C)Thermal Stability (TGA, °C)Solubility
BTD-MIMA70355>400Soluble in organic solvents
BTD-HFA39272>400Soluble in organic solvents
BTD-FND-345>400Soluble in organic solvents
BTD-TPM-342>400Soluble in organic solvents

The principles of polyimide chemistry extend to the creation of hybrid polymer systems, such as copolyimides, to achieve tailored properties. By using a mixture of different tetracarboxylic acid dianhydrides during polymerization, researchers can create copolymers with an irregular, statistical distribution of monomer units along the polymer chain. e3s-conferences.orgresearchgate.net This structural irregularity disrupts the strong intermolecular forces and charge-transfer interactions that are typical in homopolyimides, leading to an amorphous structure. e3s-conferences.orgresearchgate.net

The primary advantage of this approach is the significant enhancement of the polymer's solubility in a wider range of organic solvents. e3s-conferences.org This improved processability is crucial for applications where the polymer needs to be cast into films or coated onto substrates. e3s-conferences.orggoogle.com The synthesis of these copolyimides can be achieved by reacting a mixture of dianhydrides with one or more diamines, allowing for fine-tuning of the final material's characteristics, such as flexibility and processing temperatures. e3s-conferences.orgresearchgate.net For example, a new series of colorless polyimides (CPIs) with outstanding thermal and mechanical properties were fabricated by the copolymerization of a novel dianhydride (3FPODA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) with 2,2′-bistrifluoromethyl benzidine (B372746) (TFDB). mdpi.com The introduction of varied structural elements, such as hinge-like ether groups or bulky fluorine-containing moieties from different dianhydrides, can produce materials that balance high thermal resistance with good mechanical strength and processability. mdpi.come3s-conferences.org

Membrane Science Research

Polyimides derived from tetracarboxylic acids are at the forefront of membrane science research, particularly for gas separation applications. The performance of a polymer membrane is governed by its permeability (the rate at which a gas passes through) and its selectivity (the ability to separate one gas from another). Both of these characteristics are intrinsically linked to the chemical structure of the polymer. e3s-conferences.orgyoutube.com

The introduction of rigid and structurally complex monomers, such as alicyclic tetracarboxylic dianhydrides, into the polyimide backbone can prevent dense chain packing. e3s-conferences.org This creates a higher fractional free volume within the material, which facilitates the transport of gas molecules, thereby increasing permeability. youtube.com Research has shown that polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD), an alicyclic dianhydride, exhibit high gas permeability. e3s-conferences.org For example, combining the BTD monomer with diamines containing bulky ortho-substituents or trifluoromethyl (-CF3) groups further enhances the chain rigidity and disrupts packing, leading to higher permeability for gases like CO2, with only a moderate loss of selectivity for gas pairs like CO2/N2 and CO2/CH4. e3s-conferences.org

Table 2: Gas Permeability Data for a Polyimide Membrane (DPPD-MBDAM) youtube.com
GasPermeability (Barrer)Selectivity (CO₂/CH₄)
CO₂56516
CH₄35.3

The ability to systematically alter the dianhydride and diamine monomers allows researchers to fine-tune the membrane's properties for specific separation tasks, making these polyimides highly valuable for industrial applications such as natural gas purification and carbon capture. e3s-conferences.orgyoutube.com

Fabrication of Novel Functional Materials from this compound Scaffolds

The multiple carboxylic acid groups of this compound make it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are a class of crystalline, porous materials built from metal ions or clusters connected by organic ligands. mdpi.comrsc.org These materials are essentially highly ordered, three-dimensional scaffolds with exceptionally high surface areas and tunable pore sizes. youtube.comrsc.org

The synthesis of MOFs involves combining a metal source with a multidentate organic linker, such as a polycarboxylate acid. researchgate.netmdpi.com Tetracarboxylic acids, like benzene-1,2,4,5-tetracarboxylic acid, have been successfully used to create porous MOFs. mdpi.com The geometry and connectivity of the linker, along with the coordination preference of the metal ion, dictate the topology and properties of the resulting framework.

These porous scaffolds have shown immense potential in a variety of advanced applications, including:

Gas Storage and Separation: The high porosity and tunable pore chemistry of MOFs make them ideal for selectively adsorbing and storing gases like hydrogen and methane. youtube.commdpi.com

Catalysis: MOFs can act as heterogeneous catalysts, with the metal nodes or functionalized linkers serving as active sites. mdpi.com

Sensing: The framework's properties can change upon interaction with specific molecules, enabling their use as chemical sensors. mdpi.com

Drug Delivery: The large pores can be loaded with therapeutic molecules, which are then released in a controlled manner. youtube.com

By employing linkers like this compound, it is possible to design and fabricate novel, functional MOF scaffolds with specific network geometries and chemical functionalities for targeted applications in environmental remediation and materials science. rsc.org

Synthesis and Research Applications of Ethylenetetracarboxylic Acid Derivatives

Esters of Ethylenetetracarboxylic Acid: Synthetic Strategies and Reactivity

Esters of this compound, particularly tetraethyl ethylenetetracarboxylate, are key intermediates for accessing the parent acid and other derivatives. The synthesis of these esters can be achieved through several established methods. The first preparation of tetraethyl ethylenetetracarboxylate was accomplished in 1883 by reacting chloromalonic ester with sodium in anhydrous ether. illinois.edu Shortly after, an alternative route was developed using the reaction of di-sodium malonic ester with iodine. illinois.edu A more efficient method involves refluxing bromomalonic ester in dry benzene (B151609) with anhydrous potassium carbonate. illinois.edu A common laboratory-scale synthesis involves the reaction of diethyl dibromomalonate with sodium iodide, which yields tetraethyl ethylenetetracarboxylate. wikipedia.org This ester can then be hydrolyzed to produce this compound. wikipedia.org

These ester derivatives are reactive compounds, serving as precursors for more complex molecules. Their reactivity is centered around the four ester groups, which can undergo hydrolysis, amidation, or reduction to afford a variety of functionalized products.

Table 1: Synthetic Strategies for this compound Esters

Precursor(s) Reagent(s) Product Reference
Chloromalonic ester Sodium, anhydrous ether Tetraethyl ethylenetetracarboxylate illinois.edu
Di-sodium malonic ester Iodine Tetraethyl ethylenetetracarboxylate illinois.edu
Bromomalonic ester Anhydrous potassium carbonate, dry benzene Tetraethyl ethylenetetracarboxylate illinois.edu

Amide Derivatives of this compound: Synthesis and Functionalization

The conversion of the carboxylic acid groups of this compound into amide functionalities is a crucial transformation for creating polymers, pharmaceuticals, and other functional materials. Amide derivatives are typically synthesized by reacting an activated form of the carboxylic acid with an amine. nih.gov

For this compound, this involves the formation of tetra-amides. The synthesis can be challenging, especially when using electron-deficient or sterically hindered amines, which are often unreactive. nih.gov Modern coupling reagents have been developed to facilitate these difficult transformations. A highly effective method involves the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, in combination with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). nih.govnih.gov This protocol has proven successful for a wide range of amines and carboxylic acids, providing good to excellent yields. nih.govnih.gov The reaction likely proceeds through a highly reactive acyliminium ion intermediate. nih.gov

Other common methods for amide bond formation include the use of acyl halides. The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with the desired amine. masterorganicchemistry.com

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent System Description Application Reference
EDC / HOBt / DMAP A combination of a carbodiimide, a coupling additive, and a catalyst. Highly efficient for coupling unreactive and electron-deficient amines. nih.govnih.gov
DCC / DMAP Dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent used for amide bond formation. Widely used, particularly in peptide synthesis. nih.govmasterorganicchemistry.com
Acyl Halide Pathway Two-step process: conversion of carboxylic acid to acyl chloride (e.g., with SOCl₂), followed by reaction with an amine. A robust and general method for amide synthesis. masterorganicchemistry.com

Ethylenetetracarboxylic Dianhydride: Synthesis and Role as a Synthon

Ethylenetetracarboxylic dianhydride is a highly reactive derivative with the chemical formula C₆O₆. wikipedia.org Its structure consists of two maleic anhydride (B1165640) rings fused at their carbon-carbon double bonds. wikipedia.org This dianhydride is a valuable synthon, or synthetic building block, for creating more complex molecules.

Synthesis of the dianhydride can be achieved through several routes. The most direct method is the pyrolysis (high-temperature dehydration) of this compound. wikipedia.orgwikipedia.org A more recent and efficient method involves the microwave pyrolysis of solid Meldrum's acid. wikipedia.org This process is believed to proceed through a reductive dimerization of two Meldrum's acid molecules, followed by hydrolysis and subsequent recyclization to form the stable dianhydride structure. wikipedia.org

As a synthon, ethylenetetracarboxylic dianhydride is particularly noted for its reactivity in Diels-Alder reactions, where it acts as a potent dienophile. wikipedia.org Its strained, electron-deficient structure allows it to readily react with dienes to form complex polycyclic compounds. This reactivity makes it a key intermediate in the synthesis of intricate molecular architectures.

Exploration of Novel Functionalized Derivatives and their Synthetic Pathways

The core structure of this compound can be modified to create a vast array of novel functionalized derivatives with tailored properties. Research into these derivatives often focuses on creating advanced materials, such as polymers with high thermal stability and specific electronic characteristics.

For instance, tetracarboxylic acid compounds incorporating rigid bicyclic structures like norbornane (B1196662) rings are used to synthesize high-performance polyimides. google.com The synthesis involves converting the carboxylic acid groups to acid chlorides or anhydrides, which are then reacted with diamines to form the polyimide resin. google.com The resulting polymers exhibit enhanced transparency, improved solubility in solvents, and high heat resistance, making them suitable for applications in electronics and aerospace. google.com

In a similar vein, derivatives of other tetracarboxylic acids, such as perylene-3,4,9,10-tetracarboxylic acid, are synthesized to explore their optical and electronic properties. rsc.org By creating unsymmetrical derivatives through selective reaction at the anhydride positions, researchers can fine-tune the redox and photophysical characteristics of the molecules. rsc.org These strategies, while applied to a different core, demonstrate the potential pathways for creating novel functionalized derivatives from an this compound platform for use in organic electronics and photovoltaics.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. nih.govmdpi.com this compound and its derivatives are excellent candidates for building blocks in supramolecular self-assembly due to the presence of multiple hydrogen-bonding carboxyl groups. nih.gov

Using scanning tunneling microscopy (STM), researchers have studied the two-dimensional self-assembly of tetracarboxylic acid derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov These molecules can spontaneously organize into well-defined nanostructures. nih.gov For example, specific tetracarboxylic acid derivatives have been shown to form linear, lamellar, or tetragonal nanostructures driven by hydrogen bonding between the carboxyl groups. nih.gov

The final assembled structure is highly dependent on the molecular design, including the symmetry of the molecule and the substitution positions of the carboxyl groups. nih.gov Furthermore, the co-assembly of two different tetracarboxylic acid derivatives can lead to even more complex architectures, with the final structure being sensitive to factors such as the deposition sequence of the molecules. nih.gov This ability to control the formation of organized molecular layers is crucial for applications in nanopatterning and the development of functional nanomaterials. nih.gov

Role in Complex Organic Molecule Synthesis

Derivatives of this compound are versatile tools in the synthesis of complex organic molecules. Their utility stems from the multiple reactive sites that can be selectively functionalized.

As Polymer Precursors: As discussed, the dianhydride and other activated forms of the acid are key monomers for producing high-performance polymers like polyimides. google.com The tetracarboxylic nature of the monomer ensures a high degree of cross-linking, leading to materials with excellent thermal and mechanical properties.

As Building Blocks for Heterocycles: The dianhydride is a powerful dienophile in Diels-Alder cycloadditions, providing a direct route to complex polycyclic systems. wikipedia.org The ester and amide derivatives can also be used to construct heterocyclic compounds through cyclization reactions.

In the Synthesis of Functional Materials: Functionalized derivatives are being explored for their use in organic electronics. rsc.org By attaching different chemical groups, scientists can modulate the electronic energy levels and self-assembly behavior of the molecules, creating materials for transistors, solar cells, and light-emitting diodes.

As Chiral Scaffolds: While this compound itself is achiral, it can be used to synthesize more complex chiral molecules. The principles of using microbially-produced polycarboxylic acids, such as (2R,3S)-isocitric acid, as enantiopure building blocks for pharmaceuticals can be conceptually extended. nih.gov Derivatives of this compound could serve as scaffolds onto which chiral auxiliaries are attached, guiding the stereoselective synthesis of complex targets.

Historical Perspectives on Ethylenetetracarboxylic Acid Research

Early Discoveries and Initial Structural Postulations

The first documented synthesis of the free ethylenetetracarboxylic acid is credited to Bischoff and Siemaszko in 1896. Their approach involved preparing the di-potassium salt of the acid, which was then suspended in a non-polar solvent, dry benzene (B151609). By introducing dry hydrochloric acid gas into this suspension, they were able to precipitate potassium chloride and liberate the free acid, which could then be extracted with absolute ether.

Evolution of Synthetic Methodologies and Mechanistic Understanding

While the initial synthesis by Bischoff and Siemaszko was groundbreaking, subsequent research focused on developing more efficient and higher-yielding methods for preparing this compound and its derivatives. A significant advancement in the synthesis of the acid's precursor, tetraethyl ethylenetetracarboxylate, involves the reaction of diethyl dibromomalonate with sodium iodide. wikipedia.org This method has become a common route for accessing the tetra-ester, which can then be readily hydrolyzed to the desired tetracarboxylic acid. wikipedia.org

The reaction to form tetraethyl ethylenetetracarboxylate from diethyl dibromomalonate is thought to proceed through a mechanism involving a Wurtz-type coupling. In this proposed pathway, sodium iodide first reacts with diethyl dibromomalonate in what is likely a Finkelstein reaction, where the bromide is replaced by iodide, forming diethyl diiodomalonate. This intermediate is more reactive towards sodium. Two molecules of the diethyl diiodomalonate then undergo a reductive coupling reaction mediated by sodium metal to form the carbon-carbon double bond of the final tetra-ester product.

Future Trajectories and Emerging Research Paradigms

Innovations in Green and Sustainable Synthesis of Ethylenetetracarboxylic Acid and its Derivatives

The chemical industry's shift towards green and sustainable practices has spurred research into more environmentally benign methods for synthesizing this compound and its derivatives. Traditional synthetic routes are being re-evaluated and novel approaches are being developed to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . For instance, the synthesis of ethylenetetracarboxylic dianhydride from Meldrum's acid can be achieved via microwave pyrolysis. wikipedia.org This method offers significant advantages over conventional heating, including shorter reaction times and potentially higher energy efficiency.

The principles of green chemistry are also being applied to the synthesis of related carboxylic acids, with a focus on atom economy and the use of less hazardous reagents. rsc.org The development of biocatalytic routes, employing enzymes to carry out specific transformations, represents a significant frontier. rsc.orgsci-hub.seresearchgate.net Biocatalysis can offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical processes. sci-hub.semdpi.com

Furthermore, research into the use of renewable feedstocks is gaining traction. abiosus.orgresearchgate.netsyensqo.comnih.govnrel.gov While direct synthesis of this compound from biomass is still an area of active research, the broader trend of converting bio-based materials into valuable chemical building blocks suggests a potential future pathway for its sustainable production. abiosus.orgresearchgate.netsyensqo.comnih.govnrel.gov Another technique with green credentials is ultrasound-assisted synthesis , which has been shown to accelerate reactions and improve yields for the formation of other acid derivatives under mild conditions. nih.govresearchgate.netnih.gov

Table 1: Comparison of Conventional and Green Synthesis Approaches for Carboxylic Acid Derivatives

FeatureConventional SynthesisGreen/Sustainable Synthesis
Energy Source Often reliant on prolonged heatingMicrowave irradiation, Ultrasound
Catalysts Often stoichiometric reagents, potentially toxic metalsBiocatalysts (enzymes), reusable heterogeneous catalysts
Solvents Often volatile organic compounds (VOCs)Water, ionic liquids, solvent-free conditions
Feedstocks Typically petroleum-basedRenewable resources (biomass)
Byproducts Can generate significant wasteMinimized waste through higher selectivity and atom economy
Reaction Time Can be lengthy (hours to days)Often significantly reduced (minutes to hours)

Advanced Catalytic Systems for this compound Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on achieving higher efficiency, selectivity, and broader applicability for transformations involving its multiple carboxylic acid functionalities.

Catalytic hydrogenation of the carboxylic acid groups to alcohols is a key transformation. While the direct hydrogenation of carboxylic acids is challenging, significant progress has been made using both homogeneous and heterogeneous catalysts, particularly with transition metal complexes. rsc.orgtue.nllibretexts.orgyoutube.com These reactions are fundamental for producing polyols, which can serve as monomers for polyesters and polyurethanes.

Another important transformation is decarboxylation , the removal of one or more carboxyl groups. youtube.comorganic-chemistry.orgyoutube.comscielo.org.bo Advanced photocatalytic methods are emerging for the decarboxylation of carboxylic acids under mild conditions, offering a powerful tool for generating carbon-centered radicals that can be used in further synthetic elaborations. nih.gov The selective mono- or di-decarboxylation of this compound could provide access to a range of valuable unsaturated carboxylic acids.

Table 2: Overview of Catalytic Transformations for Carboxylic Acids

TransformationCatalyst TypePotential Products from this compoundResearch Focus
Hydrogenation Homogeneous (e.g., Ru, Rh complexes), Heterogeneous (e.g., Pt, Pd on supports)PolyolsImproving catalyst activity and selectivity, use of earth-abundant metals.
Decarboxylation Photocatalysts (e.g., acridine (B1665455) derivatives), Metal catalysts (e.g., copper, iron)Unsaturated dicarboxylic and tricarboxylic acidsAchieving selective decarboxylation, mild reaction conditions.
Esterification Acid catalysts, Enzymes (Lipases)TetraestersDeveloping highly efficient and reusable catalysts.

Rational Design of Next-Generation Materials Utilizing this compound Scaffolds

The unique structure of this compound, with its dense arrangement of functional groups on a compact ethylene (B1197577) backbone, makes it an attractive building block for the rational design of advanced materials with tailored properties.

A significant area of research is the use of this compound and its analogs as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) . rsc.orgbhu.ac.ingoogle.comresearchgate.netresearchgate.net MOFs are highly porous materials with potential applications in gas storage and separation, catalysis, and sensing. The geometry and functionality of the organic linker are critical in determining the structure and properties of the resulting MOF. Tetracarboxylate ligands are particularly valuable for creating highly connected and robust frameworks. rsc.orgresearchgate.net

The development of novel polymers from this compound is another promising frontier. ontosight.aiyoutube.comgoogle.com Its four carboxylic acid groups allow for the formation of highly cross-linked polymers and dendrimers. These materials could exhibit unique thermal and mechanical properties, making them suitable for specialized applications in coatings, adhesives, and composites.

Interdisciplinary Research Frontiers

The versatility of this compound and its derivatives is leading to their exploration in a variety of interdisciplinary research fields, bridging chemistry with materials science, biology, and medicine.

In the field of supramolecular chemistry , the ability of this compound to form multiple hydrogen bonds makes it an interesting candidate for the construction of self-assembling systems and molecular recognition platforms. nih.gov

In biomedical applications , derivatives of polycarboxylic acids, such as citric acid, are being investigated for use in drug delivery systems . researchgate.netnih.govmdpi.com The ability to form biocompatible and biodegradable dendrimers or polymers that can encapsulate and release therapeutic agents in a controlled manner is a key area of interest. researchgate.net The functional groups on this compound could be modified to attach targeting moieties or imaging agents.

Furthermore, the integration of this compound-based materials into sensor technology is an emerging area. The carboxylic acid groups can act as binding sites for specific analytes, and changes in the material's properties upon binding can be translated into a detectable signal.

Q & A

Q. What are the standard synthetic routes for preparing ethylenetetracarboxylic acid dianhydride, and how are reaction conditions optimized?

this compound dianhydride is synthesized via cyclodehydration of its tetracarboxylic acid precursor. A common method involves treating α,β-dibromosuccinic acid derivatives with potassium hydroxide under controlled anhydrous conditions, followed by purification via recrystallization from aprotic solvents like dimethylformamide (DMF). Reaction parameters such as temperature (typically 150–200°C), solvent polarity, and catalyst selection (e.g., pyridine) are optimized to maximize yield and minimize side reactions like hydrolysis .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

Researchers must adhere to SDS guidelines, including using PPE (gloves, lab coats, goggles) and working in fume hoods to avoid inhalation of fine particles. First-aid measures for accidental exposure include immediate rinsing with water (15+ minutes for skin/eye contact) and medical consultation for inhalation incidents. Storage recommendations include airtight containers in dry, cool environments to prevent moisture-induced degradation .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound dianhydride?

Fourier-transform infrared spectroscopy (FTIR) identifies characteristic anhydride C=O stretches (~1850 cm⁻¹ and 1775 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (>90% purity threshold) and elemental analysis (C, H, O content) validate purity. X-ray diffraction (XRD) confirms crystallinity, while nuclear magnetic resonance (NMR) (¹³C and ¹H) resolves molecular symmetry and functional groups .

Advanced Research Questions

Q. How does this compound dianhydride influence the thermal and mechanical properties of polyimide membranes?

As a rigid, planar monomer, it enhances polyimide chain packing, increasing glass transition temperatures (Tg > 400°C) and tensile strength. Comparative studies using thermogravimetric analysis (TGA) show decomposition temperatures exceeding 500°C, attributed to its high aromaticity. Researchers optimize monomer ratios (e.g., with diamines like 4,4'-oxydianiline) to balance flexibility and thermal stability for aerospace or gas-separation applications .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound dianhydride?

Discrepancies in melting points (>300°C in some studies vs. lower values in others) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) under inert atmospheres and controlled heating rates (5–10°C/min) clarifies phase transitions. Pairing with powder XRD identifies crystalline phases, while dynamic mechanical analysis (DMA) assesses stability under mechanical stress .

Q. How can computational modeling predict the reactivity of this compound dianhydride in copolymerization reactions?

Density functional theory (DFT) calculations model electron-deficient carbonyl groups’ nucleophilic susceptibility, guiding monomer selection (e.g., electron-rich diamines). Symmetry analysis (D2h point group) informs spectroscopic predictions, while molecular dynamics simulations optimize solvent selection (e.g., N-methyl-2-pyrrolidone) for solubility and reaction kinetics .

Q. What strategies address solubility challenges of this compound dianhydride in organic solvents?

Low solubility in common solvents (e.g., acetone, THF) is mitigated using polar aprotic solvents like DMF or dimethylacetamide (DMAc) with sonication. Co-solvent systems (e.g., DMAc/chloroform) or ionic liquids improve dissolution. Functionalization (e.g., esterification) temporarily enhances solubility for processing, followed by in-situ regeneration of anhydride groups .

Q. How do structural anomalies in this compound dianhydride affect its reactivity compared to analogous dianhydrides?

Its ethylene bridge introduces torsional strain, reducing reactivity relative to more rigid dianhydrides (e.g., pyromellitic dianhydride). Kinetic studies using stopped-flow spectroscopy and Arrhenius analysis quantify activation energies for nucleophilic attacks. Comparative FTIR and XRD data reveal steric hindrance effects on copolymerization rates .

Q. Methodological Recommendations

  • Data Contradictions : Use multi-technique validation (e.g., DSC-XRD-TGA triad) to reconcile thermal data .
  • Experimental Design : Employ design of experiments (DoE) to optimize synthesis parameters (temperature, catalyst loading) .
  • Literature Review : Prioritize peer-reviewed journals (e.g., TrAC Trends in Analytical Chemistry) over non-academic sources for data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.